molecular formula C20H20ClN3O B2552738 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1323538-17-5

6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2552738
CAS No.: 1323538-17-5
M. Wt: 353.85
InChI Key: QIQKDWXDZWPPSZ-UHFFFAOYSA-N
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Description

6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C20H20ClN3O and its molecular weight is 353.85. The purity is usually 95%.
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Scientific Research Applications

  • Structural and Optical Properties of Quinoline Derivatives:

    • A study explored the structural and optical properties of quinoline derivatives in thin film form. The research focused on the chemical bonds and optical properties like transmittance, reflectance, absorption parameters, and electron transition types (Zeyada, El-Nahass, & El-Shabaan, 2016).
  • Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication:

    • Another study investigated the photovoltaic properties of quinoline derivatives, particularly in the context of organic-inorganic photodiode fabrication. This research highlighted the electrical properties and diode parameters under different conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
  • Influence of Substitution Group on Dielectric Properties:

    • The impact of substitution groups on the AC electrical conductivity and dielectrical properties of quinoline derivatives was assessed. This study involved analyzing various parameters such as barrier height, charge density, and dielectric constants (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
  • Corrosion Inhibition Properties:

    • The corrosion mitigation effects of various quinoline derivatives were analyzed, providing insights into their potential as corrosion inhibitors in different mediums. This included studies on electrochemical behavior, surface analysis techniques, and adsorption properties (Singh, Srivastava, & Quraishi, 2016).
  • Computational Study on Corrosion Inhibition:

    • A computational study further examined the adsorption and corrosion inhibition properties of quinoline derivatives. This approach provided a deeper understanding of the relationship between molecular properties and corrosion inhibition efficiency (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

Future Directions

Quinoline derivatives have a variety of applications in medicinal and synthetic organic chemistry, as well as in industrial chemistry . The development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives is an area of ongoing research .

Properties

IUPAC Name

6-ethoxy-4-(3-ethylanilino)quinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O.ClH/c1-3-14-6-5-7-16(10-14)23-20-15(12-21)13-22-19-9-8-17(24-4-2)11-18(19)20;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQKDWXDZWPPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C#N)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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